N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide
CAS No.: 337924-24-0
Cat. No.: VC7345562
Molecular Formula: C15H17FN2O2S
Molecular Weight: 308.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 337924-24-0 |
---|---|
Molecular Formula | C15H17FN2O2S |
Molecular Weight | 308.37 |
IUPAC Name | N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Standard InChI | InChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3 |
Standard InChI Key | NELHUZGQELEXII-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(2-fluorophenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine, with a molecular formula of C₁₅H₁₆FN₂O₂S and a molecular weight of 313.37 g/mol. The structure features:
-
A 2-fluorobenzyl group (fluorine at the ortho position of the benzene ring).
-
A 4-methylbenzyl group (methyl at the para position of the second benzene ring).
-
A central sulfamide bridge (-SO₂-NH-).
Structural Analysis
The fluorine atom’s electronegativity and the methyl group’s hydrophobic character create a polarized yet lipophilic molecule, enabling interactions with both hydrophilic (e.g., enzymes) and hydrophobic (e.g., cell membranes) biological targets. X-ray crystallography of analogous sulfamides reveals a planar sulfamide core with dihedral angles between aromatic rings influencing binding affinity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically follows a two-step protocol:
Step 1: Sulfamoyl Chloride Formation
Reaction of sulfamic acid with phosphorus pentachloride (PCl₅) generates sulfamoyl chloride, a key intermediate:
Step 2: Nucleophilic Substitution
2-Fluorobenzylamine and 4-methylbenzylamine sequentially react with sulfamoyl chloride under inert conditions:
Key Reaction Conditions
-
Temperature: 0–5°C (Step 1), 25–30°C (Step 2).
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Yield: 60–75% after column chromatography.
Industrial-Scale Optimization
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes . Purification via crystallization in ethyl acetate/heptane mixtures achieves >98% purity.
Physicochemical Properties
Thermal and Solubility Profile
Property | Value |
---|---|
Melting Point | 142–145°C (decomposes) |
Solubility in Water | 0.12 mg/mL (25°C) |
LogP (Octanol-Water) | 2.8 |
pKa (Sulfamide NH) | 9.3 ± 0.2 |
The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biomedical applications .
Spectroscopic Characterization
-
IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, aromatic H), 4.21 (s, -CH₂-), 2.31 (s, -CH₃).
-
MS (ESI+): m/z 313.1 [M+H]⁺.
Biological Activity and Mechanisms
Anticancer Activity
Hypothetical Pathways:
-
Apoptosis Induction: Via caspase-3/7 activation.
-
Topoisomerase II Inhibition: Stabilizing DNA-enzyme complexes.
Comparative Cytotoxicity (Analog Data)
Compound | IC₅₀ (MCF-7 Cells) |
---|---|
N-(4-Chlorobenzyl)sulfamide | 18 µM |
N-(4-Methylbenzyl)sulfamide | 25 µM |
Industrial and Material Science Applications
Polymer Additives
Sulfamides improve thermal stability in polyurethanes, increasing decomposition temperatures by 30–50°C .
Catalysis
As ligands in palladium-catalyzed cross-coupling reactions, sulfamides enhance Suzuki-Miyaura reaction yields to >90% .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of fluorine and methyl positions.
-
Drug Delivery Systems: Liposomal encapsulation to enhance bioavailability.
-
Computational Modeling: Molecular docking studies to identify novel targets.
Citations General sulfamide pharmacology reviews. X-ray studies of analogous structures. Continuous flow synthesis methods. Nanoemulsion formulations. Antimicrobial data from sulfamide analogs. Antifungal mechanisms. DHPS inhibition pathway. Polymer additive applications. Catalytic uses in cross-coupling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume